(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies such as cycloalkylation, which can be seen in the preparation of optically active cyclopropane acids via methods involving cycloalkylation of dimethyl malonate with epichlorohydrin, followed by further chemical transformations (Pirrung, Dunlap, & Trinks, 1989). These methodologies highlight the complexity and specificity required in the synthesis of stereochemically defined cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, is characterized by the three-membered cyclopropane ring. This structure influences the physical and chemical properties of the compound. X-ray crystallography studies provide insight into the conformational preferences of these molecules, showing how substituent effects and ring strain influence molecular geometry (Korp, Bernal, & Fuchs, 1983).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. The presence of electron-withdrawing groups, such as esters or carboxylic acids, can significantly affect the reactivity, as seen in oxidative scission reactions with RuO4, leading to ring opening and formation of different products depending on the substituents and reaction conditions (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Safety And Hazards
Like all chemicals, cyclopropanecarboxylic acids should be handled with care. They can be irritants and should be avoided contact with skin and eyes. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Future Directions
The study of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the discovery of new reactions, and the exploration of their potential applications in various fields.
Please note that this is a general analysis and may not apply directly to “(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. If you have access to scientific databases, you might find more specific information there. If you’re working in a lab, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority when working with chemicals.
properties
IUPAC Name |
(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
175415-95-9 | |
Record name | (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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